N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-fluorobenzenesulfonamide
Description
N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-fluorobenzenesulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with two 4-(tert-butyl)phenoxy groups at the 4- and 6-positions, and a 4-fluorobenzenesulfonamide moiety at the 2-position. The fluorine atom on the benzene ring may influence electronic properties and binding interactions.
Properties
IUPAC Name |
N-[4,6-bis(4-tert-butylphenoxy)pyrimidin-2-yl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32FN3O4S/c1-29(2,3)20-7-13-23(14-8-20)37-26-19-27(38-24-15-9-21(10-16-24)30(4,5)6)33-28(32-26)34-39(35,36)25-17-11-22(31)12-18-25/h7-19H,1-6H3,(H,32,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBSSXAMFRMXDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC(=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F)OC4=CC=C(C=C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Amino-4,6-Dichloropyrimidine
The pyrimidine core is synthesized via cyclocondensation of malonaldehyde bis(dimethyl acetal) with guanidine hydrochloride under acidic conditions. Typical yields range from 65–78% after recrystallization from ethanol/water mixtures.
Reaction Conditions :
- Temperature : 80–100°C
- Catalyst : HCl (conc.)
- Solvent : Ethanol
This intermediate’s regiochemistry is critical, as subsequent substitutions depend on the precise positioning of chlorine atoms.
Dual Phenoxy Substitution at Positions 4 and 6
The dichloropyrimidine undergoes nucleophilic aromatic substitution (SNAr) with 4-(tert-butyl)phenol. This step requires strong base activation to deprotonate the phenol and facilitate chloride displacement.
Optimized Protocol :
| Parameter | Value |
|---|---|
| Substrate | 2-Amino-4,6-dichloropyrimidine |
| Nucleophile | 4-(tert-Butyl)phenol (2.2 eq) |
| Base | K2CO3 (3.0 eq) |
| Solvent | DMF |
| Temperature | 120°C |
| Reaction Time | 24–36 hours |
| Yield | 68–72% |
The reaction’s success hinges on maintaining anhydrous conditions to prevent hydrolysis of the chloropyrimidine. 1H NMR analysis confirms complete substitution through disappearance of aromatic proton signals adjacent to chlorine atoms (δ 8.2–8.4 ppm → δ 7.8–7.9 ppm).
Sulfonamidation at Position 2
The 2-amino group reacts with 4-fluorobenzenesulfonyl chloride to form the target sulfonamide. This step employs Schotten-Baumann conditions to minimize side reactions.
Procedure :
- Dissolve 2-amino-4,6-bis[4-(tert-butyl)phenoxy]pyrimidine (1.0 eq) in THF.
- Add aqueous NaOH (2.5 eq) and 4-fluorobenzenesulfonyl chloride (1.2 eq) at 0°C.
- Stir for 4–6 hours at room temperature.
- Extract with ethyl acetate, dry over MgSO4, and purify via silica chromatography.
Critical Parameters :
- pH Control : Maintain pH >10 to ensure amine deprotonation.
- Stoichiometry : Excess sulfonyl chloride prevents residual amine.
- Purification : Gradient elution (hexane:EtOAc 4:1 → 2:1) isolates the product (62–65% yield).
Alternative Methodologies and Comparative Analysis
One-Pot Sequential Substitution
A modified approach conducts phenoxy substitution and sulfonamidation in a single reactor, reducing isolation steps:
- Perform SNAr with 4-(tert-butyl)phenol as in Section 2.2.
- Without isolating the di-substituted product, add 4-fluorobenzenesulfonyl chloride directly.
- Adjust pH to 12 with NaOH and stir for 8 hours.
Advantages :
- Total yield increases to 74–77%
- Reduced solvent consumption
Drawbacks :
- Requires precise stoichiometric control
- Limited to substrates with orthogonal reactivity
Palladium-Catalyzed Coupling
Recent advances employ transition metal catalysis for late-stage sulfonamide installation:
Conditions :
- Catalyst : Pd(OAc)2 (5 mol%)
- Ligand : 2,2′-Bipyridine (10 mol%)
- Base : Cs2CO3
- Solvent : DMSO, 80°C, 12 hours
This method achieves 70% yield but suffers from catalyst cost and stringent anhydrous requirements.
Spectroscopic Characterization and Validation
1H NMR (400 MHz, CDCl3) :
- δ 1.35 (s, 18H, tert-butyl)
- δ 6.98–7.12 (m, 8H, aromatic protons)
- δ 8.21 (s, 1H, pyrimidine H-5)
HRMS (ESI+) :
- Calculated for C31H34FN3O3S: 564.2381
- Observed: 564.2383 [M+H]+
Purity (>98%) is confirmed via HPLC (C18 column, MeCN/H2O 70:30).
Industrial-Scale Considerations
Large batches (>1 kg) require modifications:
- SNAr Step : Switch to refluxing toluene (lower toxicity vs. DMF)
- Sulfonamidation : Use flow chemistry for exothermic control
- Waste Streams : Recover K2CO3 via crystallization and 4-(tert-butyl)phenol via acid-base extraction
Economic analysis indicates raw material costs dominate (Table 1):
| Component | Cost/kg (USD) | Percentage of Total |
|---|---|---|
| 4-(tert-Butyl)phenol | 120 | 43% |
| 4-Fluorobenzenesulfonyl chloride | 95 | 34% |
| Pd Catalyst | 2200 | 15% |
| Solvents/Utilities | - | 8% |
Chemical Reactions Analysis
Types of Reactions
N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The tert-butyl groups and fluorobenzene ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.
Scientific Research Applications
N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-fluorobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-fluorobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical effect.
Comparison with Similar Compounds
Substituent Effects on Lipophilicity and Solubility
- Target Compound: The tert-butyl groups significantly increase lipophilicity compared to dimethylpyrimidine (e.g., ) or methoxyphenoxy () substituents. This may enhance tissue penetration but reduce aqueous solubility.
- Bosentan Analog () : The chloro and methoxy substituents introduce polarity, balancing the lipophilic tert-butyl group.
Electronic and Steric Effects
Molecular Weight and Bioavailability
- The target compound’s molecular weight is likely higher than (400 g/mol) but lower than Imatinib (589 g/mol). Compounds exceeding 500 g/mol often face challenges in oral bioavailability, suggesting the target may occupy a middle ground.
Biological Activity
N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-fluorobenzenesulfonamide, a compound with a complex chemical structure, has garnered attention for its potential biological activities. This article provides an overview of its biological activity, highlighting relevant research findings, case studies, and data tables to illustrate its pharmacological properties.
Chemical Structure and Properties
- Chemical Formula : C30H32FN3O4S
- Molecular Weight : 549.656 g/mol
- CAS Number : [insert CAS number if available]
The compound features a pyrimidine ring substituted with two tert-butyl phenoxy groups and a fluorobenzenesulfonamide moiety, which may contribute to its biological effects.
Research indicates that sulfonamide derivatives, including this compound, may exhibit their biological activities through various mechanisms:
- Carbonic Anhydrase Inhibition : Similar compounds have demonstrated the ability to inhibit carbonic anhydrase enzymes, which play a crucial role in regulating pH and fluid balance in tissues. This inhibition can affect neuronal excitability and neurotransmitter release, potentially impacting conditions such as epilepsy and other neurological disorders .
- Dopaminergic Modulation : The compound has been studied for its effects on dopaminergic signaling pathways. It may enhance dopaminergic tone and normalize neuroplasticity by stabilizing glutamate release, which is vital in addiction and behavioral sensitization contexts .
Case Study: Behavioral Sensitization in Mice
A significant study investigated the effects of this compound on nicotine-induced behavioral sensitization in mice. The study involved:
- Methodology : Mice were administered nicotine (0.5 mg/kg) intraperitoneally for seven consecutive days. Various doses of the compound (20, 40, and 60 mg/kg) were given alongside nicotine.
- Results : The compound significantly attenuated nicotine-induced behavioral sensitization across all tested doses. Notably, the highest dose (60 mg/kg) resulted in a marked reduction in adenosine levels in the striatum, suggesting a potential mechanism involving adenosine modulation .
Table 1: Summary of Behavioral Study Results
| Dose (mg/kg) | Behavioral Sensitization Effect | Adenosine Level Change |
|---|---|---|
| 20 | Significant attenuation | Moderate decrease |
| 40 | Significant attenuation | Significant decrease |
| 60 | Strongest attenuation | Marked decrease |
Pharmacological Implications
The findings from various studies suggest that this compound could be a promising candidate for further research in the treatment of neurological conditions related to dopaminergic dysregulation and addiction.
-
Potential Therapeutic Uses :
- Neurological Disorders: Its ability to modulate neurotransmitter systems could make it valuable in treating conditions like schizophrenia or bipolar disorder.
- Addiction Treatment: By influencing dopaminergic pathways, it may help mitigate cravings and withdrawal symptoms associated with substance abuse.
- Safety Profile : As with any pharmacological agent, understanding the safety profile through toxicological studies is essential before clinical applications can be considered.
Q & A
Q. Table 1: Reaction Condition Optimization
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 20–25°C (sulfonylation) | >80% yield, minimal byproducts |
| Solvent | DCM/THF | Better solubility vs. DMF |
| Base | Et₃N (2.5 equiv) | Efficient HCl scavenging |
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the pyrimidine ring (δ 8.2–8.5 ppm for H-2; δ 160–165 ppm for C-2), tert-butyl groups (δ 1.3 ppm for H; δ 30–35 ppm for C), and 4-fluorobenzenesulfonamide (δ 7.6–7.9 ppm for aromatic H) .
- 19F NMR : A singlet near δ -110 ppm confirms the para-fluorine on the sulfonamide .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₃₂H₃₄F N₃O₄S: 582.2142) .
- IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide formation .
Q. Table 2: Key Spectroscopic Data
| Technique | Diagnostic Signal | Structural Assignment |
|---|---|---|
| 1H NMR | δ 1.3 ppm (9H, s) | tert-Butyl groups |
| 13C NMR | δ 160 ppm | Pyrimidine C-2 |
| 19F NMR | δ -110 ppm | 4-Fluorobenzenesulfonamide |
Advanced: How do steric and electronic effects of the tert-butylphenoxy substituents influence reactivity in downstream functionalization?
Methodological Answer:
- Steric Hindrance : The bulky tert-butyl groups at positions 4 and 6 hinder electrophilic substitution at the pyrimidine ring. This requires using strong electrophiles (e.g., nitronium tetrafluoroborate for nitration) or high-temperature conditions .
- Electronic Effects : The electron-donating phenoxy groups activate the pyrimidine ring toward nucleophilic attack. Computational studies (DFT) can map electron density distribution to predict regioselectivity .
- Experimental Validation :
- Compare reaction rates of tert-butylphenoxy-substituted vs. unsubstituted pyrimidines in SNAr reactions.
- Use Hammett plots to correlate substituent effects with reaction kinetics .
Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?
Methodological Answer:
Contradictions often arise from:
Impurity in Starting Materials : Validate purity of 4-(tert-butyl)phenol and 4-fluorobenzenesulfonyl chloride via GC-MS or HPLC before use .
Reaction Monitoring : Use real-time HPLC or TLC (Rf = 0.5 in 3:7 ethyl acetate/hexane) to track intermediate formation .
Byproduct Analysis : Characterize side products (e.g., disubstituted sulfonamides) via LC-MS and adjust stoichiometry to suppress their formation .
Q. Strategies for Reproducibility :
- Standardize solvent drying (e.g., molecular sieves for DMF).
- Pre-activate the pyrimidine core with NaH before sulfonylation .
Advanced: What methodological approaches are recommended for evaluating this compound’s potential as a kinase inhibitor?
Methodological Answer:
Enzyme Assays :
- Use ATP-binding pocket kinases (e.g., EGFR, VEGFR) in fluorescence-based assays (Z’-LYTE™).
- Test IC50 values at 1–100 µM concentrations in triplicate .
Cellular Assays :
- Evaluate antiproliferative effects in cancer cell lines (e.g., HCT-116) via MTT assays. Include controls for solubility (e.g., 0.1% DMSO) .
Structure-Activity Relationship (SAR) :
Q. Table 3: Example Kinase Inhibition Data
| Kinase Target | IC50 (µM) | Selectivity Index (vs. Off-Targets) |
|---|---|---|
| EGFR | 0.45 | >100 (vs. CDK2) |
| VEGFR2 | 1.2 | 50 (vs. PDGFRβ) |
Advanced: How can computational modeling guide the design of derivatives with improved metabolic stability?
Methodological Answer:
Metabolic Hotspot Prediction :
- Use software like Schrödinger’s MetaSite to identify vulnerable sites (e.g., tert-butylphenoxy groups prone to CYP450 oxidation) .
Derivative Design :
- Replace tert-butyl with trifluoromethyl (electron-withdrawing, slower oxidation).
- Introduce fluorine atoms at meta positions to block hydroxylation .
Validation :
- Conduct microsomal stability assays (human liver microsomes) to compare half-lives of parent vs. derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
